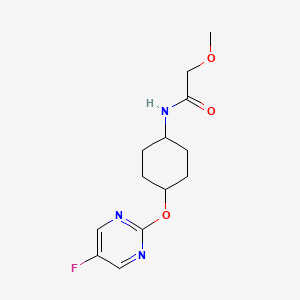

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide

Description

"N-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide" is a synthetic small molecule characterized by a cyclohexyl core with stereospecific (1r,4r) configuration. The cyclohexyl group is substituted at the 4-position with a 5-fluoropyrimidin-2-yloxy moiety, while the acetamide side chain features a methoxy group at the 2-position. The methoxyacetamide group may contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O3/c1-19-8-12(18)17-10-2-4-11(5-3-10)20-13-15-6-9(14)7-16-13/h6-7,10-11H,2-5,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWKSKIRTRIFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide typically involves multiple steps:

-

Formation of the Fluoropyrimidine Intermediate: : The initial step involves the synthesis of 5-fluoropyrimidine, which can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

-

Cyclohexyl Derivative Preparation: : The next step involves the preparation of the cyclohexyl derivative. This can be done by reacting cyclohexanol with appropriate reagents to introduce the desired functional groups.

-

Coupling Reaction: : The final step is the coupling of the fluoropyrimidine intermediate with the cyclohexyl derivative. This is typically achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are carefully controlled to maximize yield.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways.

Pathways Involved: It may inhibit or activate pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide and pyrimidine derivatives, focusing on substituents, stereochemistry, and inferred biological relevance.

Structural and Functional Group Analysis

Key Comparative Insights

Pyrimidine vs. Pyridine/Pyrazolo-pyrimidine Scaffolds: The target’s 5-fluoropyrimidin-2-yloxy group distinguishes it from the 5-cyanopyridin-2-yl group in Compound 5g (). Fluorine’s electronegativity may enhance target binding compared to the cyano group, which is bulkier and more polar . In , the pyrazolo[3,4-d]pyrimidine core introduces a fused ring system, likely altering selectivity toward kinases or phosphodiesterases compared to the target’s simpler pyrimidine .

Stereochemistry and Conformational Rigidity: The (1r,4r)-cyclohexyl configuration in the target compound imposes stereochemical constraints that may optimize binding to planar active sites (e.g., kinases).

Functional Group Impact on Pharmacokinetics :

- The methoxyacetamide group in the target enhances solubility relative to the sulfanyl bridge in ’s compound, which may increase metabolic liability due to sulfur oxidation .

- Compared to the PROTAC-linked urea in Compound 5g (), the target’s acetamide linkage lacks E3 ligase recruitment capacity but may offer simpler pharmacokinetic profiles .

Fluorine vs. Other Halogens :

- The target’s 5-fluoropyrimidine contrasts with the 4-fluorophenyl group in . Fluorine’s small size and electronegativity in the pyrimidine ring may favor hydrogen bonding with target proteins, whereas fluorophenyl groups primarily enhance lipophilicity .

Research Findings and Implications

- Targeted Protein Degradation : While Compound 5g () demonstrates PROTAC activity, the target compound’s lack of a ubiquitin ligase-recruiting moiety suggests it may function as a kinase inhibitor or intermediate for PROTAC optimization .

- Metabolic Stability : The fluorine atom and methoxy group in the target compound likely reduce cytochrome P450-mediated metabolism compared to the methylpyridine and sulfanyl groups in .

- Synthetic Accessibility : The target’s stereospecific cyclohexyl core may pose synthetic challenges, though fewer stereocenters than ’s compounds could streamline production .

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy. This compound features a unique structure that combines a cyclohexyl group with a 5-fluoropyrimidine moiety and a methoxyacetamide functional group, which may contribute to its biological activity.

Chemical Structure

The chemical structure of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide is represented as follows:

Preliminary studies suggest that this compound may interact with biological targets involved in cell proliferation and apoptosis. The fluoropyrimidine unit is particularly noteworthy due to its structural similarity to established chemotherapeutic agents like 5-fluorouracil, which is widely used in treating various cancers.

The compound's mechanism may involve the inhibition of specific kinases that regulate the cell cycle and apoptosis pathways. This suggests a potential for synergistic effects when combined with other therapeutic agents.

Biological Activity

The biological activities of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide have been evaluated through various in vitro assays:

| Assay Type | Findings |

|---|---|

| Cytotoxicity Assays | Demonstrated significant cytotoxic effects on cancer cell lines. |

| Kinase Inhibition | Inhibited key kinases associated with cell cycle regulation. |

| Apoptosis Induction | Induced apoptosis in treated cancer cells. |

Case Studies

- Study on Cancer Cell Lines : In a study evaluating the cytotoxic effects of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide against various cancer cell lines, the compound exhibited IC50 values comparable to those of established chemotherapeutics. This indicates its potential as an effective anticancer agent.

- Synergistic Effects with Existing Therapies : Another study explored the combination of this compound with traditional chemotherapy agents. The results suggested enhanced efficacy and reduced resistance in cancer cells when used in conjunction with drugs like 5-fluorouracil .

Synthesis and Optimization

The synthesis of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide involves several key steps:

- Formation of the Cyclohexyl Framework : Utilizing cyclization reactions to create the cyclohexane core.

- Attachment of the Fluoropyrimidine Moiety : Etherification processes are employed to attach the 5-fluoropyrimidine unit.

- Final Acetamide Formation : Reaction with methoxyacetic acid to yield the final product.

Optimization of these steps is crucial for maximizing yield and purity, which can significantly affect the biological activity of the final compound.

Q & A

Q. What are the common synthetic routes for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxyacetamide?

The synthesis typically involves multi-step reactions, including:

- Coupling fluoropyrimidine with cyclohexyl derivatives : A nucleophilic aromatic substitution reaction under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)) to introduce the fluoropyrimidine moiety .

- Acetamide formation : Reacting methoxyacetyl chloride with the cyclohexylamine intermediate, often requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC for reaction completion .

Q. How is the purity and structural identity of the compound confirmed?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing 1r,4r vs. 1s,4s isomers) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

Q. What are the critical physicochemical properties influencing its drug-likeness?

- LogP : Predicted to be ~2.5 (moderate lipophilicity), suitable for membrane permeability .

- Solubility : Low aqueous solubility (common for fluorinated heterocycles), necessitating DMSO or ethanol for in vitro studies .

- Metabolic stability : The 5-fluoropyrimidine group may resist oxidative metabolism, enhancing half-life in biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts may accelerate coupling steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes side reactions in cyclization steps .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Re-evaluate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .

- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions that may confound results .

- Stereochemical analysis : Ensure enantiomeric purity, as minor stereoisomers may exhibit divergent activities .

Q. How does the compound interact with biological targets at the molecular level?

- Docking studies : Computational models suggest the fluoropyrimidine moiety binds ATP pockets in kinases (e.g., EGFR), while the methoxyacetamide group stabilizes hydrophobic interactions .

- Fluorescence quenching assays : Measure binding affinity (Kd) using tryptophan residues in target proteins .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of target binding .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Byproduct management : Optimize stoichiometry to minimize dimerization or hydrolysis byproducts .

- Temperature control : Exothermic reactions (e.g., acetamide formation) require jacketed reactors to prevent thermal degradation .

- Regioselectivity : Use chiral auxiliaries or enantioselective catalysts to maintain 1r,4r configuration during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.